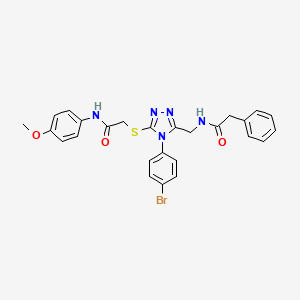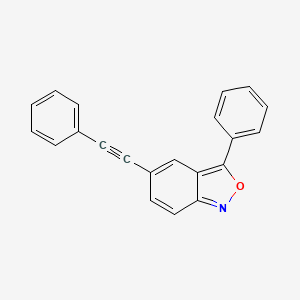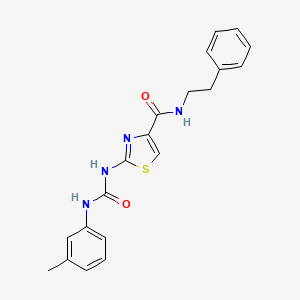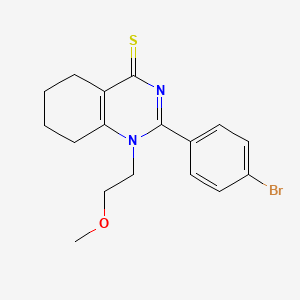![molecular formula C10H17ClO4S B2723773 (1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride CAS No. 2155852-98-3](/img/structure/B2723773.png)
(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride” is a chemical with the CAS Number: 2155852-98-3 . It has a molecular weight of 268.76 . The IUPAC name for this compound is (1,9-dioxaspiro [5.5]undecan-4-yl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17ClO4S/c11-16(12,13)8-9-1-4-15-10(7-9)2-5-14-6-3-10/h9H,1-8H2 . This code can be used to generate the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis Methods
The crystal structure and biological activity of a related compound, (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, were investigated, showing that the 1,3-dioxane ring exhibits a chair conformation and forms a one-dimensional chain structure through hydrogen bonding interactions. This study provides insights into the structural characteristics of spirocyclic compounds, which may be relevant to the synthesis and application of "(1,9-Dioxaspiro[5.5]undecan-4-yl)methanesulfonyl chloride" in various fields, including materials science and pharmacology (Lin Yuan et al., 2017).
A study on 2-(1,3-Dioxan-2-yl)ethylsulfonyl group highlights a new protecting and activating group for amine synthesis, showcasing the versatility of sulfonating agents in facilitating chemical reactions. This research underscores the potential utility of sulfonyl chloride derivatives, such as "this compound," in synthetic chemistry for activating or protecting functional groups during compound synthesis (Izumi Sakamoto et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-4-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO4S/c11-16(12,13)8-9-1-4-15-10(7-9)2-5-14-6-3-10/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFOPHPFOCMRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2723691.png)
![(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one](/img/structure/B2723692.png)
![(2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid](/img/structure/B2723693.png)


![4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723700.png)


![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2723705.png)
![methyl 2-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2723707.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2723710.png)
![N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2723711.png)
